molecular formula C20H23N3 B1668977 Cianopramine CAS No. 66834-24-0

Cianopramine

Cat. No.: B1668977
CAS No.: 66834-24-0
M. Wt: 305.4 g/mol
InChI Key: LQXYCDLHSKICDY-UHFFFAOYSA-N
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Preparation Methods

Cianopramine is synthesized through a series of chemical reactions involving the formation of a dibenzazepine structure. The synthetic route typically involves the reaction of 3-cyano-10,11-dihydro-5H-dibenzo[b,f]azepine with dimethylaminopropyl chloride under specific conditions

Chemical Reactions Analysis

Cianopramine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions can modify its functional groups, particularly the nitrile group.

    Substitution: It can undergo substitution reactions, particularly involving the dimethylamino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Cianopramine is similar to other tricyclic antidepressants such as imipramine, clomipramine, and amitriptyline. it is unique in its specific inhibition of serotonin reuptake and its weak antagonistic effects on serotonin receptors . Other similar compounds include:

This compound’s distinct combination of serotonin reuptake inhibition and receptor antagonism sets it apart from these related compounds.

Properties

CAS No.

66834-24-0

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile

InChI

InChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3

InChI Key

LQXYCDLHSKICDY-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N

Appearance

Solid powder

66834-24-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-cyano-imipramine
3-cyanoimipramine
5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile
cianopramine
cyanoimipramine
Ro 11-2465

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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